![molecular formula C27H24FNO5 B11189841 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11189841.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core, substituted with diverse functional groups, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol-2-one core, followed by the introduction of the 3,4-dimethoxyphenyl, 4-fluorobenzoyl, and phenyl groups through various substitution reactions. Common reagents used in these steps include organometallic reagents, halogenating agents, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
- 2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione
Uniqueness
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C27H24FNO5 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H24FNO5/c1-33-21-13-8-17(16-22(21)34-2)14-15-29-24(18-6-4-3-5-7-18)23(26(31)27(29)32)25(30)19-9-11-20(28)12-10-19/h3-13,16,24,30H,14-15H2,1-2H3/b25-23- |
InChI Key |
JLSXEMMQOYNTAJ-BZZOAKBMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C2=O)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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